molecular formula C6H5ClN4 B2988194 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1785622-20-9

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2988194
CAS No.: 1785622-20-9
M. Wt: 168.58
InChI Key: SYDSWOMIMXFBIV-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Medicinal Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are a cornerstone of medicinal chemistry. Their rigid, three-dimensional structures provide a well-defined orientation for functional groups, enabling precise interactions with biological targets such as enzymes and receptors. This structural rigidity can lead to higher binding affinities and selectivities compared to more flexible acyclic molecules. Furthermore, the presence of multiple heteroatoms (like nitrogen, oxygen, and sulfur) within the fused ring system allows for a wide range of non-covalent interactions, including hydrogen bonding, which are crucial for molecular recognition and biological activity. chembk.comnih.govresearchgate.net The inherent chemical diversity of fused heterocycles offers a vast chemical space for medicinal chemists to explore in the quest for new drugs. chembk.com

Overview of the Pyrazolo[1,5-a]pyrimidine (B1248293) Pharmacophore in Drug Development

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous biochemical pathways. This structural similarity allows pyrazolo[1,5-a]pyrimidine derivatives to act as antagonists or inhibitors in processes involving purines, making them attractive candidates for drug development. ekb.eg This scaffold has been successfully incorporated into a variety of approved drugs and clinical candidates for treating a wide range of diseases, including cancer, inflammation, and central nervous system disorders. nih.govresearchgate.netiaea.org The versatility of the pyrazolo[1,5-a]pyrimidine system allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties to optimize efficacy and minimize off-target effects. nih.gov

Research Landscape of Substituted Pyrazolo[1,5-a]pyrimidines

The research surrounding substituted pyrazolo[1,5-a]pyrimidines is extensive and continues to grow. nih.gov Scientists have explored the introduction of a wide array of functional groups onto the core scaffold to modulate its biological activity. Structure-activity relationship (SAR) studies have been instrumental in identifying key substitution patterns that govern the potency and selectivity of these compounds against various biological targets. nih.gov For instance, different substituents on the pyrimidine (B1678525) or pyrazole (B372694) ring can significantly influence the compound's ability to inhibit specific kinases, a class of enzymes often implicated in cancer and inflammatory diseases. ekb.eg The development of efficient synthetic methodologies has further accelerated the exploration of this chemical space, allowing for the rapid generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for biological screening. nih.gov

Focus on 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine: Research Rationale

Within the vast family of pyrazolo[1,5-a]pyrimidines, This compound emerges as a compound of particular interest. The presence of a chlorine atom at the 5-position and an amine group at the 2-position provides a unique combination of electronic and steric properties. The chloro group, an electron-withdrawing substituent, can modulate the reactivity and metabolic stability of the ring system. It can also serve as a key synthetic handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecules. The amino group at the 2-position offers a site for hydrogen bonding and can be crucial for anchoring the molecule within the active site of a biological target. The specific arrangement of these substituents on the pyrazolo[1,5-a]pyrimidine core warrants a focused investigation to elucidate its chemical properties and potential as a building block in the synthesis of novel bioactive compounds.

Below is a table summarizing the basic properties of this compound:

PropertyValue
Molecular Formula C₆H₅ClN₄
Molar Mass 168.58 g/mol
CAS Number 1785622-20-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDSWOMIMXFBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785622-20-9
Record name 5-chloropyrazolo[1,5-a]pyrimidin-2-amine
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Synthetic Methodologies for 5 Chloropyrazolo 1,5 a Pyrimidin 2 Amine and Its Derivatives

Strategies for Constructing the Pyrazolo[1,5-a]pyrimidine (B1248293) Corenih.govtandfonline.comresearchgate.net

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the reaction of a 1,3-bisnucleophilic system with a 1,3-biselectrophilic compound. nih.gov Specifically, 5-aminopyrazoles serve as the key building blocks, providing the necessary nucleophilic centers to react with various carbon fragments to form the pyrimidine (B1678525) ring. tandfonline.combeilstein-journals.orgnih.gov This approach allows for versatile structural modifications at multiple positions of the final fused ring system. nih.gov

The cyclization of 5-aminopyrazoles with appropriate biselectrophilic partners is a cornerstone for synthesizing the pyrazolo[1,5-a]pyrimidine system. nih.govnih.gov In this approach, the 5-aminopyrazole acts as a versatile precursor. The reaction typically proceeds via an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring. nih.govresearchgate.net The choice of substituents on the pyrazole (B372694) ring can be used to control the reactivity and regioselectivity of the cyclization process, enabling precise placement of functional groups on the final product. nih.gov

This strategy is highly adaptable, accommodating a wide range of biselectrophiles such as β-ketonitriles and cyclic β-dicarbonyl compounds. nih.govnih.gov For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov

5-Aminopyrazole DerivativeBiselectrophileConditionsProductYield (%)Ref
5-amino-1H-pyrazoles3-oxo-2-(2-arylhydrazinylidene) butanenitrilesMicrowave, Solvent-free6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesHigh nih.gov
3-substituted-5-amino-1H-pyrazoles2-acetylcyclopentanoneNot specifiedCyclopentapyrazolo[1,5-a]pyrimidinesGood nih.gov
4-cyano-5-aminopyrazoleAcetylacetoneAcetic acid, H₂SO₄ (cat.), reflux7-methyl-5-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrileNot specified nih.gov
3(5)-amino-5(3)-hydrazinopyrazoleSymmetrical/unsymmetrical diketonesAqueous conditions2-(3-methylpyrazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidinesHigh beilstein-journals.org

Condensation reactions represent one of the most frequently utilized strategies for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones, β-ketoesters, and α,β-unsaturated ketones. tandfonline.commdpi.comresearchgate.net

The reaction typically occurs under acidic or basic catalysis, or simply through thermal promotion. For example, Poursattar et al. reported an efficient synthesis of novel pyrazolo[1,5-a]pyrimidine analogues by condensing substituted 5-aminopyrazoles with 1,3-diketones or keto esters in acetic acid with a catalytic amount of sulfuric acid. researchgate.net Similarly, the reaction of 5-aminopyrazole with chalcone (B49325) derivatives in ethanol (B145695) with catalytic piperidine (B6355638) also yields the pyrazolo[1,5-a]pyrimidine core. tandfonline.com The choice of catalyst and solvent system can be optimized to manage reactivity and prevent the formation of unwanted by-products. nih.gov

5-Aminopyrazole DerivativeCondensation PartnerCatalyst/SolventProduct TypeYield (%)Ref
Substituted 5-aminopyrazoles1,3-diketones or keto estersH₂SO₄ / Acetic Acid4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives87-95% researchgate.net
5-aminopyrazoleChalcone derivativePiperidine / EthanolPyrazolo[1,5-a]pyrimidineGood tandfonline.com
5-amino-1H-pyrazoleEnaminonePyridinePyrazolo[1,5-a]pyrimidineNot specified tandfonline.comresearchgate.net
5-aminopyrazoleDiethyl ethoxymethylenemalonateAcetic AcidPyrazolo[1,5-a]pyrimidineGood tandfonline.com

Three-component reactions offer a highly efficient and atom-economical pathway to complex molecules like pyrazolo[1,5-a]pyrimidines in a single synthetic operation. nih.gov This approach involves the simultaneous reaction of three different starting materials, which streamlines the synthetic process by avoiding the isolation of intermediates. nih.gov

A widely adopted method is the reaction of 3-amino-1H-pyrazoles, various aldehydes, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov Another notable example is an iodine-catalyzed three-component protocol that synthesizes 3-selenylated pyrazolo[1,5-a]pyrimidines from amino pyrazoles, chalcones, and diaryl/dialkyl diselenides under mild, metal-free conditions. rsc.org Such multicomponent strategies are highly valued for their ability to rapidly generate libraries of structurally diverse compounds for further study. nih.gov

Component 1Component 2Component 3ConditionsProduct TypeRef
3-amino-1H-pyrazolesAldehydesβ-dicarbonyl compoundsMicrowave irradiationFunctionalized pyrazolo[1,5-a]pyrimidines nih.gov
Amino pyrazolesChalconesDiaryl/dialkyl diselenidesI₂ catalyst, metal-free3-selenylated pyrazolo[1,5-a]pyrimidines rsc.org
3-aminopyrazolesAldehydesSulfoxonium ylidesRh(iii)-catalyst, microwave heatingDiverse pyrazolo[1,5-a]pyrimidines nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netcapes.gov.br This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields and purity compared to conventional heating methods. researchgate.netnih.gov The rapid and uniform heating provided by microwave irradiation enhances the reactivity of starting materials, facilitating swift cyclization reactions. nih.gov

MAOS is particularly effective for multicomponent reactions, where complex heterocyclic structures are formed in a single step. nih.gov For example, the three-component synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds proceeds within minutes under microwave conditions. nih.gov Solvent-free microwave-assisted reactions have also been developed, further enhancing the environmental friendliness of the synthesis. rsc.orgnih.gov

Reaction TypeReactantsConditionsTimeYield (%)Ref
Cyclocondensation5-aminopyrazole, 2-arylmalondialdehydesMicrowave10 min>80% researchgate.net
Three-component3-aminopyrazoles, aldehydes, β-dicarbonylsMicrowaveMinutesHigh nih.gov
Cyclization5-amino-1H-pyrazoles, β-ketonitrilesMicrowave, Solvent-freeNot specifiedHigh nih.govnih.gov
Condensationβ-enaminone, 3-methyl-1H-pyrazol-5-amineMicrowave, 180 °C, Solvent-freeNot specified88-96% rsc.org

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. These approaches aim to minimize environmental impact by using safer solvents, reducing waste, and improving energy efficiency. rsc.orgbme.hu

One such strategy involves the use of ultrasonic irradiation in aqueous ethanol, which serves as a greener alternative to conventional solvents and heating methods. bme.hu The reaction of 5-aminopyrazoles with acetylenic esters, assisted by KHSO₄ under ultrasound, provides pyrazolo[1,5-a]pyrimidines in good yields. bme.hu Solvent-free reactions, often coupled with microwave assistance, represent another significant green approach, eliminating the need for volatile organic solvents and simplifying product purification. rsc.orgresearchgate.net The evaluation of green metrics, such as Reaction Mass Efficiency (RME), has shown that these methods can be highly efficient, with RME values reported in the range of 40–53% for certain microwave-assisted, catalyst-free syntheses. rsc.org

Green ApproachReactantsConditionsSolventProduct TypeRef
Ultrasonic Irradiation5-aminopyrazoles, Acetylenic estersKHSO₄ catalyst, UltrasoundAqueous ethanolPyrazolo[1,5-a]pyrimidin-7(4H)-ones bme.hu
Microwave, Solvent-freeβ-enaminones, 3-methyl-1H-pyrazol-5-amine180 °C, Catalyst-freeNone7-aryl-3-methylpyrazolo[1,5-a]pyrimidines rsc.org
Green Reaction Media5-aminopyrazole, β-ketoesterNot specifiedPEG-400Pyrazolo[1,5-a]pyrimidine researchgate.net

Regioselective Functionalization at the 2-Position

Achieving specific functionalization at the 2-position of the pyrazolo[1,5-a]pyrimidine core is crucial for synthesizing target molecules like 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. Synthetic strategies often involve building a precursor molecule with a functional group at the C2 position that can be subsequently converted to an amino group.

One versatile strategy begins with a C2-ester substituted pyrazolo[1,5-a]pyrimidine, such as ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. nih.gov This precursor can undergo a series of transformations to introduce the desired amine functionality. The synthetic sequence typically involves:

Reduction of the Ester: The ester group at the C2 position is reduced to a primary alcohol. This can be achieved with high efficiency using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride. nih.gov

Oxidation of the Alcohol: The resulting alcohol is then oxidized to the corresponding aldehyde. Reagents such as Dess–Martin periodinane or manganese dioxide are effective for this transformation. nih.govnih.gov

Reductive Amination: The aldehyde at C2 is a key intermediate for introducing the amino group. Through reductive amination with a suitable amine source in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), a variety of substituted amines can be installed at the 2-position. nih.govnih.gov

This multi-step pathway provides a reliable method for accessing 2-amino substituted pyrazolo[1,5-a]pyrimidines, allowing for the introduction of diverse amine subunits at a late stage of the synthesis. nih.gov

Introduction of the Amino Group at the 2-Position

The amino group at the 2-position is often incorporated during the initial ring-forming cyclization reaction. A common strategy involves the condensation of a 3,5-diaminopyrazole precursor with a suitable three-carbon electrophilic partner, such as an enaminone. This approach directly installs the 2-amino functionality onto the newly formed pyrimidine ring.

For instance, new derivatives of pyrazolo[1,5-a]pyrimidin-2-amines were synthesized by reacting 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine with various enaminones in refluxing glacial acetic acid. ekb.eg This cyclocondensation reaction proceeds to furnish the target 2-amino-pyrazolo[1,5-a]pyrimidine scaffold in high yields. ekb.eg The reaction capitalizes on the nucleophilicity of the amino groups in the pyrazole starting material to form the fused heterocyclic system. ekb.eg

Derivatization from 2-Carboxylate Precursors

An alternative and versatile route to 2-amino substituted pyrazolo[1,a]pyrimidines involves the chemical manipulation of a 2-carboxylate group. This method allows for the introduction of a wide array of amine substituents through a multi-step synthetic sequence, starting from a commercially available or readily synthesized ethyl 5-chloro-pyrazolo[1,5-a]pyrimidine-2-carboxylate intermediate. nih.gov

The typical synthetic pathway includes the following transformations:

Reduction: The ester group is first reduced to a primary alcohol. For example, the reduction of ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with sodium borohydride yields the corresponding alcohol in nearly quantitative amounts. nih.gov

Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde. Reagents such as Dess-Martin periodinane are effective for this transformation. nih.gov

Reductive Amination: Finally, various primary or secondary amines are coupled to the aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired 2-aminated products. nih.gov

A different approach starting from the same carboxylate intermediate involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. nih.gov For example, the ester can be hydrolyzed using lithium hydroxide, and the resulting carboxylic acid is then coupled with an amine using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Table 1: Reductive Amination of 2-Formyl-pyrazolo[1,5-a]pyrimidine Derivatives nih.gov
EntryAmine SubunitReducing AgentYield (%)
1N-tert-butylpiperazineSodium triacetoxyborohydride38-93
2MorpholineSodium triacetoxyborohydride38-93
34-methylpiperidin-4-olSodium triacetoxyborohydride38-93

Halogenation and Introduction of Chlorine at the 5-Position

The introduction of the chlorine atom at the 5-position is a critical step, often achieved through the chlorination of a pyrazolo[1,5-a]pyrimidinone precursor.

Chlorination of Pyrazolo[1,5-a]pyrimidinones at the 5-Position

The conversion of a keto group at the 5-position (i.e., a pyrazolo[1,5-a]pyrimidin-5-one or its tautomeric diol form) to a chloro group is a standard and effective method. nih.govnih.gov This transformation is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govnih.gov

In one synthetic route, a 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) was subjected to chlorination with phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) in 61% yield. nih.gov Similarly, the chlorination of a pyrimidone intermediate using POCl₃ without a solvent has been reported to generate the corresponding 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine. nih.gov This reaction is fundamental for creating the reactive 5-chloro handle necessary for further diversification.

Table 2: Chlorination of Pyrazolo[1,5-a]pyrimidinone Precursors
PrecursorReagentProductYield (%)Reference
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine61 nih.gov
3-phenylpyrazolo[1,5-a]pyrimidin-5-onePOCl₃5-chloro-3-phenylpyrazolo[1,5-a]pyrimidineNot Reported nih.gov

Oxidative Halogenation Strategies

While direct C-H oxidative halogenation is a known strategy for other positions on the pyrazolo[1,5-a]pyrimidine core, such as the 3-position using reagents like K₂S₂O₈ and sodium halides, this method is not typically reported for the introduction of chlorine at the 5-position. nih.govacs.org The most prevalent and reliable method for installing the 5-chloro substituent remains the dehydrative chlorination of pyrazolo[1,5-a]pyrimidinone precursors with reagents like POCl₃. nih.gov This approach leverages the reactivity of the pyrimidinone tautomer to facilitate the substitution. nih.gov

Post-Synthetic Modifications and Diversification of this compound

The chlorine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is a versatile functional group that enables a wide range of post-synthetic modifications, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution at the 5-Chloro Position

The 5-chloro group can be displaced by various nucleophiles, allowing for the introduction of diverse substituents and the generation of libraries of analogues. This reactivity is fundamental to the utility of this compound as a synthetic intermediate.

Amines are common nucleophiles used in these reactions. For example, the reaction of 5-chloropyrazolo[1,5-a]pyrimidine (B32228) with trans-4-aminocyclohexanol (B47343) proceeds selectively under basic conditions to yield the 5-aminated product with no competing O-alkylation detected. nih.gov

Palladium-catalyzed cross-coupling reactions are also extensively used to modify the 5-position. The Buchwald-Hartwig reaction, for instance, allows for the coupling of various benzimidazoles to the 5-chloro position. nih.gov This palladium-catalyzed C-N bond formation is conducted under microwave irradiation and provides the final products in yields ranging from 34% to 93%. nih.gov Similarly, the Suzuki coupling reaction can be employed to form C-C bonds by reacting the 5-chloro intermediate with boronic acids or their esters, thereby introducing aryl or heteroaryl groups at this position. nih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at the 5-Chloro Position
Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsProduct TypeReference
Aminationtrans-4-aminocyclohexanolBasic conditions5-(substituted-amino) derivative nih.gov
Buchwald-Hartwig CouplingBenzimidazolesPalladium catalyst, microwave5-(benzimidazol-1-yl) derivative nih.gov
Suzuki CouplingIndole-4-boronic acid pinacol (B44631) esterPd(PPh₃)₄, Na₂CO₃5-(indol-4-yl) derivative nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov Among these, the Buchwald-Hartwig amination has emerged as a particularly powerful tool for the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals. wikipedia.orgnih.gov This methodology has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, specifically for creating derivatives of this compound. nih.gov

The reaction facilitates the coupling of an aryl halide—in this case, the chloro-substituted pyrazolo[1,5-a]pyrimidine core—with a wide variety of primary or secondary amines. wikipedia.org The utility of this reaction stems from its ability to forge C-N bonds that are otherwise difficult to construct using traditional methods. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org

In the context of synthesizing derivatives of this compound, the chlorine atom at the C5 position serves as an effective leaving group for the palladium-catalyzed coupling. Research has demonstrated the successful application of Buchwald-Hartwig conditions to couple various amine-containing moieties, including substituted benzimidazoles, at this position. nih.gov These reactions are typically carried out using a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a sterically hindered phosphine (B1218219) ligand like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos). nih.govbeilstein-journals.org A base, commonly cesium carbonate (Cs₂CO₃) or a tert-butoxide, is required to facilitate the deprotonation of the amine. nih.govnih.gov

Microwave irradiation has been effectively employed to accelerate these coupling reactions, significantly reducing reaction times while providing moderate to excellent yields. nih.govbeilstein-journals.org For instance, substituted 5-chloro-pyrazolo[1,5-a]pyrimidines have been successfully coupled with various benzimidazoles using a Pd₂(dba)₃/Xantphos catalytic system with Cs₂CO₃ as the base in toluene. nih.gov Under microwave irradiation at elevated temperatures, these reactions have furnished the desired C5-aminated products with yields ranging from 34% to 93%. nih.gov

The table below summarizes representative findings for the Buchwald-Hartwig amination of 5-chloropyrazolo[1,5-a]pyrimidine derivatives.

Table 1. Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives nih.gov
Starting MaterialCoupling Partner (Amine)Catalyst System (Catalyst/Ligand)BaseSolvent & ConditionsYield Range
Substituted 5-chloro-pyrazolo[1,5-a]pyrimidinesBenzimidazole (B57391) DerivativesPd₂(dba)₃ / XantphosCs₂CO₃Toluene, 150 °C, 6 h, 200 W (Microwave)34–93%
5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate derivativesBenzene-1,2-diaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene, 110 °C, 24 h61%
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine1-tert-butyl-3-methyl-1H-pyrazol-5-aminePd₂(dba)₃ / XantphosCs₂CO₃Toluene, 100 °C, 18 h54%

Medicinal Chemistry and Biological Investigations of Pyrazolo 1,5 a Pyrimidin 2 Amine Derivatives

Overview of Reported Biological Activities of Pyrazolo[1,5-a]pyrimidines

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated a wide array of pharmacological effects. nih.govresearchgate.net These compounds are recognized for their therapeutic potential as anti-inflammatory, antitumor, antiviral, anticancer, antimicrobial, and immunomodulatory agents. researchgate.net

Anticancer Potential

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is a significant area of research. ekb.eg These compounds have shown the ability to inhibit various protein kinase enzymes, particularly cyclin-dependent kinases (CDKs) like CDK2, which are crucial for cancer cell proliferation. ekb.egresearchgate.net

CompoundCancer Cell LineActivitySource
5-Chloropyrazolo[1,5-a]pyrimidin-2-amine AnalogsHCT-116 (Colon)Moderate to good anti-tumor effect ekb.eg
This compound AnalogsMCF-7 (Breast)Moderate to good anti-tumor effect nih.govekb.eg
This compound AnalogsHePG2 (Liver)Moderate to good anti-tumor effect nih.govekb.eg
2-arylazomalononitrile derivativesMCF-7 (Breast)Significant anticancer activity nih.gov
2-arylazomalononitrile derivativesHePG2 (Liver)Significant anticancer activity nih.gov
2-arylazomalononitrile derivativesHCT 116 (Colon)Significant anticancer activity nih.gov

Studies have demonstrated that newly synthesized pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) molecules exhibit moderate to good anti-tumor effects on various human cancer cell lines. ekb.eg For instance, certain 2-arylazomalononitrile derivatives, which are precursors to pyrazolo[1,5-a]pyrimidine analogs, have shown significant in vitro cytotoxicity against breast (MCF-7), liver (HePG2), and colon (HCT 116) cancer cell lines. nih.gov

Antimicrobial Efficacy

Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. nih.gov

CompoundBacterial StrainAntifungal StrainActivitySource
Pyrazolo[1,5-a]pyrimidine derivativesGram-positive bacteriaCandida albicansActive nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesGram-negative bacteriaAspergillus flavusActive nih.gov

A study on novel pyrazolo[1,5-a]pyrimidine derivatives revealed that several compounds were active against both Gram-positive and Gram-negative bacterial strains. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives is another area of interest. nih.gov Chronic inflammation is a contributing factor to numerous diseases, making the development of effective anti-inflammatory therapeutics essential. mdpi.comnih.gov Research has shown that certain pyrazolo[1,5-a]quinazoline derivatives, a related class of compounds, can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in the inflammatory response. mdpi.comnih.gov

Antiviral Activities

The broad biological activity of pyrazolo[1,5-a]pyrimidines also includes antiviral effects. nih.gov While specific studies on the antiviral activity of this compound are not detailed in the provided context, the general class of pyrazolo[1,5-a]pyrimidines has been recognized for its antiviral potential. nih.gov For example, related heterocyclic compounds like pyrimido[4,5-d]pyrimidines have shown efficacy against human coronaviruses. mdpi.com

Enzyme Inhibition Beyond Kinases (e.g., PDE2A, DPP-4)

The inhibitory activity of pyrazolo[1,5-a]pyrimidines extends beyond protein kinases. nih.gov For instance, some derivatives have been identified as inhibitors of Tropomyosin receptor kinases (Trks), which are transmembrane receptor tyrosine kinases. mdpi.com Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com

Molecular Mechanisms of Action of Pyrazolo[1,5-a]pyrimidin-2-amine Analogs

The molecular mechanisms through which pyrazolo[1,5-a]pyrimidin-2-amine analogs exert their biological effects, particularly their anticancer activity, often involve the inhibition of protein kinases. These compounds can act as ATP-competitive and allosteric inhibitors of these enzymes. nih.gov By binding to the ATP-binding site of kinases, they prevent phosphorylation and disrupt downstream signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov This can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Docking studies have been employed to investigate the binding modes of pyrazolo[1,5-a]pyrimidin-2-amine derivatives with their target enzymes, such as CDK2. ekb.eg These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors. nih.gov The fused ring system of the pyrazolo[1,5-a]pyrimidine scaffold provides a rigid framework that can be chemically modified to optimize interactions with the target enzyme's active site. nih.gov

Kinase Inhibition Profiling and Specificity

Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated significant inhibitory activity against a wide array of protein kinases, acting as ATP-competitive inhibitors by interacting with the kinase's ATP-binding pocket. nih.gov

CDK2 (Cyclin-Dependent Kinase 2): The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore for inhibiting CDKs. nih.gov Certain derivatives have been identified as potent and selective CDK inhibitors, targeting CDK2, CDK1, and CDK9. nih.gov For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, potently inhibits CDK2 with an IC₅₀ value of 3 nmol/L. nih.gov This inhibition leads to downstream effects such as the suppression of Rb phosphorylation. nih.gov Dual inhibitors targeting both CDK2 and TRKA have also been developed from this scaffold, highlighting its versatility. nih.gov

Pim-1 Kinase: This family of serine/threonine kinases is a target for cancer therapeutics. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim inhibitors, demonstrating low picomolar potency against all three isoforms (Pim-1, Pim-2, Pim-3). rsc.org

SRC Kinase: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been discovered as c-Src kinase inhibitors, which have potential applications in the treatment of acute ischemic stroke. semanticscholar.org

PI3Kδ (Phosphoinositide 3-kinase δ): A series of pyrazolo[1,5-a]pyrimidine derivatives featuring an indole (B1671886) group at the C(5) position have been developed as highly potent and selective inhibitors of PI3Kδ. mdpi.com These compounds exhibit IC₅₀ values in the low nanomolar range. mdpi.com Docking studies suggest that the pyrazolo[1,5-a]pyrimidine core binds in the hinge region of the enzyme. mdpi.com

CK2 (Casein Kinase 2): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in a class of conformationally constrained CK2 inhibitors. mdpi.com Modifications, such as the introduction of a 6-(tetrazol-5-yl) group, have led to potent inhibitors with IC₅₀ values in the nanomolar range (e.g., 45 nM for 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine). mdpi.com

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): This serine-threonine kinase is a critical component of the innate immune response. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed as potent and selective IRAK4 inhibitors.

TRKA (Tropomyosin Receptor Kinase A): The pyrazolo[1,5-a]pyrimidine scaffold is central to several approved and clinical-stage TRK inhibitors, including Larotrectinib and Entrectinib. mdpi.comnih.gov These derivatives are crucial for treating solid tumors with NTRK gene fusions. mdpi.com SAR studies have identified key features for potent TrkA inhibition, with some compounds achieving IC₅₀ values in the sub-nanomolar range. nih.govresearchgate.net For example, certain analogs have shown potent enzymatic inhibition of TrkA with IC₅₀ values as low as 1.7 nM. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Series Target Kinase IC₅₀ Value Reference
BS-194 CDK2 3 nmol/L nih.gov
3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i) CK2 45 nmol/L mdpi.com
2-anilino derivatives c-Src - semanticscholar.org
5-indole derivatives PI3Kδ Low nanomolar mdpi.com
Picolinamide derivatives (8, 9) TRKA 1.7 nM nih.gov
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides IRAK4 -
Pan-Pim Inhibitors Pim-1, Pim-2, Pim-3 Low picomolar rsc.org

Induction of Apoptosis Pathways

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is often linked to their ability to induce apoptosis, or programmed cell death. nih.govnih.gov This pro-apoptotic effect is typically a downstream consequence of inhibiting key survival kinases.

Research has demonstrated that certain derivatives can trigger apoptosis by generating reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. nih.gov In studies involving CDK2/TRKA dual inhibitors, specific compounds were shown to significantly increase the percentage of cells in the late apoptotic phase. nih.gov For example, one derivative increased the early and late apoptotic ratios by approximately 65- and 66-fold, respectively, resulting in a total apoptotic cell population of 34.5%. researchgate.net Another compound demonstrated an even higher apoptosis-inducing effect at 36.72%. researchgate.net This induction is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net

Cell Cycle Modulation

Inhibition of cell cycle progression is a primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their antiproliferative effects. nih.gov This activity is directly related to the inhibition of CDKs, which are master regulators of the cell cycle.

Studies on CDK inhibitors based on this scaffold show that they can cause cell cycle arrest in the S and G₂/M phases. nih.gov This blockage prevents cancer cells from proceeding through division. Flow cytometry analysis of cells treated with these compounds confirms their impact on cell cycle distribution. For instance, treatment of cancer cells with specific derivatives led to a significant accumulation of cells in the G2/M phase. researchgate.net Another compound caused a 1.2-fold increase in the percentage of cells in the S phase compared to untreated cells. researchgate.net Some derivatives have also been shown to induce subG1 accumulation, which is indicative of apoptotic cell death. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the pyrazolo[1,5-a]pyrimidine scaffold. nih.govrsc.org Modifications at nearly every position of the bicyclic core have been shown to significantly influence biological activity. nih.gov

Impact of Substituents at the 2-Amino Position on Biological Activity

The 2-amino group is a key interaction point for many pyrazolo[1,5-a]pyrimidine-based inhibitors. The presence of an amino group at this position is noted to enhance Trk inhibition. mdpi.com Further substitution on this amine (anilino derivatives) has been explored extensively.

For 2-anilino derivatives, the substitution pattern on the appended phenyl ring is critical. The introduction of a weak electron-releasing group, such as a para-methyl, on the phenyl ring was found to enhance antiproliferative activity. mdpi.com Conversely, substituting with an electron-withdrawing fluorine atom at the same position was detrimental to activity when compared to the unsubstituted phenyl derivative. mdpi.com

Influence of the 5-Chloro Position on Ligand-Target Interactions

The 5-chloro position is a synthetically valuable handle for introducing further diversity into the pyrazolo[1,5-a]pyrimidine scaffold. The chlorine atom can be readily displaced by various nucleophiles, such as amines, via SNAr (Nucleophilic Aromatic Substitution) reactions. This strategy has been widely used to build libraries of compounds for SAR studies, particularly for IRAK4 inhibitors where diverse amines are introduced at this position.

While often used as a reactive intermediate, the 5-chloro group itself can influence ligand-target interactions. For CDK2 inhibitors, replacing a 5-fluoro atom with a larger 5-chloro atom on a related pyrimidine (B1678525) scaffold led to a significant drop in inhibitory activity, suggesting that a smaller, less bulky substituent is preferred at this position for optimal binding in that specific kinase.

Role of Other Core Substitutions (e.g., 3-position, 6-position, 7-position)

Modifications at other positions on the pyrazolo[1,5-a]pyrimidine core are instrumental in defining the inhibitor's potency and selectivity. nih.gov

3-Position: The introduction of a cyano (CN) group at the 3-position has been shown to be crucial for enhancing the activity of some TRKA inhibitors. mdpi.com In other TRKA inhibitors, a carboxamide moiety at this position significantly boosts activity. mdpi.com The potency can be further maximized by substituting the -NH group of the carboxamide with moieties like methyl or hydroxycyclohexyl. mdpi.com For Pim kinase inhibitors, bulky steric substitutions at this position can increase selectivity for Pim-1 over Pim-2.

6-Position: This position on the pyrazole (B372694) ring can tolerate small substituents. For CK2 inhibitors, introducing a tetrazole group at the 6-position via a cyano intermediate led to compounds with nanomolar potency. mdpi.com In other series, small groups like methyl or halogens were tolerated, while larger substituents led to a loss of activity.

7-Position: The 7-position on the pyrimidine ring is frequently modified to enhance binding and solubility. For PI3Kδ inhibitors, a morpholine ring at this position is crucial, with its oxygen atom forming a key hydrogen bond with Val-828 in the hinge region of the enzyme. mdpi.com In TRKA inhibitors, an electron-withdrawing group on an aryl ring at the 7-position was found to be more favorable for activity than an electron-donating group. mdpi.com

Table 2: Summary of Structure-Activity Relationships (SAR) for Pyrazolo[1,5-a]pyrimidine Derivatives

Position Favorable Substitutions/Observations Target Kinase(s) Reference
2-Amino para-methyl on anilino ring (electron-releasing) Tubulin/Anticancer mdpi.com
Unsubstituted amino group TRKA mdpi.com
3-Position Cyano (CN) group TRKA mdpi.com
Carboxamide moiety TRKA mdpi.com
Bulky steric groups Pim-1 (selectivity)
5-Position Site for SNAr with various amines IRAK4
Smaller substituents (e.g., F over Cl) CDK2 (on related scaffold)
6-Position Tetrazole group CK2 mdpi.com
Small methyl or halogen groups GPR119
7-Position Morpholine ring PI3Kδ mdpi.com
Electron-withdrawing group on aryl substituent TRKA mdpi.com

Target Identification and Validation Methodologies for Pyrazolo[1,5-a]pyrimidine Ligands

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore present in several drugs and clinical trial candidates, valued for its ability to mimic purine structures and interact with various protein kinases. nih.govekb.eg Consequently, derivatives of this scaffold have been investigated against a range of biological targets implicated in diseases like cancer.

Key targets for pyrazolo[1,5-a]pyrimidine derivatives include:

Cyclin-Dependent Kinases (CDKs): CDK2, which forms complexes with cyclin A and cyclin E, is a critical regulator of the cell cycle and a promising target for anti-cancer drugs. nih.govnih.gov Several pyrazolo[1,5-a]pyrimidine-based compounds, such as dinaciclib, have been developed as CDK inhibitors. nih.govresearchgate.net The design of new derivatives often aims to replicate the binding interactions of known inhibitors like roscovitine, particularly the hydrogen bonding with key residues such as Leu83 in the ATP-binding site. ekb.egresearchgate.net

Pim Kinases: The Pim kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases are involved in cell survival and proliferation, making them attractive targets for oncology. Pyrazolo[1,5-a]pyrimidines have been explored as potent inhibitors of Pim-1 and Pim-2. researchgate.net

Tropomyosin Receptor Kinases (Trks): Trk kinases (TrkA, TrkB, TrkC) are involved in neuronal development and have been implicated in various cancers through NTRK gene fusions. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in approved Trk inhibitors like Larotrectinib, where it interacts with the hinge region of the kinase. nih.govnih.gov

Phosphoinositide 3-Kinases (PI3Ks): The PI3Kδ isoform, in particular, is a target for inflammatory diseases. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine core, often with a morpholine moiety at the 7-position, has been shown to be crucial for interacting with the catalytic site of PI3Kδ, specifically forming a hydrogen bond with Val-828 in the hinge region. mdpi.comnih.gov

Aryl Hydrocarbon Receptor (AHR): AHR is a ligand-dependent transcription factor involved in immune system regulation and has emerged as a promising target in cancer immunology. rsc.org High-throughput virtual screening based on homology models has successfully identified pyrazolo[1,5-a]pyrimidine-based AHR antagonists. rsc.org

Validation of these targets often involves in vitro enzymatic assays to confirm the inhibitory activity of the designed compounds and cellular assays to assess their effects on cancer cell lines. ekb.egmdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational techniques are integral to the study of pyrazolo[1,5-a]pyrimidine derivatives, providing insights that guide synthesis and optimization. nih.gov These methods range from docking simulations to predict binding modes to quantitative structure-activity relationship (QSAR) models that define the chemical features required for biological activity.

Ligand-Protein Docking Simulations

Molecular docking is a widely used computational tool to predict the preferred orientation of a ligand when bound to a target protein and to elucidate the key molecular interactions driving this binding. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in understanding their mechanism of action against various kinases and enzymes.

Docking studies on pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors have shown that they fit well within the ATP binding cleft, with the heterocyclic core overlapping significantly with the adenine group of ATP. nih.gov A crucial interaction is the formation of hydrogen bonds with the backbone of residue Leu83 in the hinge region. researchgate.net The 2-amino group of the pyrazolo[1,5-a]pyrimidin-2-amine scaffold is often predicted to be involved in this key interaction. ekb.eg

In the context of Pim-1/2 kinase inhibition , docking has helped to identify important interacting residues in the binding pocket. These studies guide the placement of substituents to enhance potency and selectivity. For example, simulations can rationalize why a diaminoethyl substituent at one position and a biaryl meta substituent at another are favorable for Pim-1 inhibition.

For PI3Kδ inhibitors , computational studies revealed that a morpholine ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for forming a hydrogen bond with Val-828 in the hinge region of the enzyme. mdpi.com Docking also highlighted a potential hydrogen bond between the nitrogen atom of a benzimidazole (B57391) substituent at the C(5) position and the residue Lys-779. nih.gov

Similarly, docking simulations of TrkA inhibitors have confirmed that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue, which influences binding affinity. nih.gov

The table below summarizes key interactions observed in docking studies for various pyrazolo[1,5-a]pyrimidine derivatives with their respective targets.

Target ProteinKey Interacting ResiduesType of InteractionReference Compound Class
CDK2 Leu83Hydrogen BondPyrazolo[1,5-a]pyrimidin-2-amines
PI3Kδ Val-828, Lys-779Hydrogen Bond5-benzimidazole-pyrazolo[1,5-a]pyrimidines
TrkA Met592Hinge InteractionPyrazolo[1,5-a]pyrimidine derivatives
Pim-1/2 Not specifiedGeneral Binding PocketPyrazolo[1,5-a]pyrimidines

These simulations are frequently used in virtual screening campaigns to identify new potential inhibitors from large chemical libraries for biological testing. nih.gov

Molecular Dynamics Simulations in Ligand-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and conformational changes over time. mdpi.com This technique complements the static picture provided by molecular docking.

For pyrazolo[1,5-a]pyrimidine-type CDK2 inhibitors, MD simulations have demonstrated that the derivatives are stabilized in the active site in a 'flying bat' conformation. nih.gov This stability is maintained primarily through hydrogen bond interactions and hydrophobic contacts. nih.gov Such simulations are crucial for confirming that the binding mode predicted by docking is stable within a dynamic, solvated environment, thus increasing confidence in the predicted interactions. The use of MD simulations is a well-established technique for studying the stability and binding properties of various host-guest complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are either beneficial or detrimental to activity.

For a series of 111 pyrazolo[1,5-a]pyrimidines acting as CDK2/cyclin A inhibitors, a three-dimensional QSAR (3D-QSAR) analysis was conducted. nih.gov The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed good internal and external predictive capacity. nih.gov The contour maps generated from this model provided specific structural insights:

Bulky substituents at the R1 position are beneficial.

Hydrophobic groups in the R2 area are favorable.

Large, hydrophilic groups are well-tolerated at the R3 position.

Bulky and hydrophobic features in the R4 region enhance biological activity.

A 7-N-aryl substitution is critical for boosting inhibitory activity. nih.gov

Another QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors used stepwise multiple linear regression. The results indicated that a diaminoethyl substituent at the R1 position and a biaryl meta substituent at the R2 position favor Pim-1 inhibition, whereas a benzimidazolone or indazole group leads to better Pim-2 inhibitory activity.

QSAR ModelTargetKey Favorable FeaturesKey Unfavorable Features
CoMSIA CDK2Bulky/hydrophobic groups at R1, R2, R4; 7-N-aryl substitutionH-bond donor groups at R1
S-MLR Pim-1Diaminoethyl at R1; biaryl meta at R2-
S-MLR Pim-2Benzimidazolone or indazole groups-

Conformational Analysis and Stereochemistry

The three-dimensional shape and stereochemistry of a molecule are critical for its interaction with a biological target. Conformational analysis of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives provides insight into their preferred shapes and flexibility.

While the aromatic pyrazolo[1,5-a]pyrimidine core is relatively rigid and planar, reduction of the pyrimidine ring leads to tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), which introduces stereocenters and conformational flexibility. nih.govmdpi.com The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can form up to four possible stereoisomers. mdpi.com NMR studies have confirmed the formation of both syn- and anti-configured isomers. mdpi.com The bicyclic core in the syn-configuration was found to be conformationally stable, whereas the trans-configuration is a conformationally labile system. mdpi.com This structural lability in certain isomers could be advantageous, allowing the molecule to adapt to the active site of a target protein. mdpi.com

Furthermore, MD simulations have shown that pyrazolo[1,5-a]pyrimidine derivatives can be stabilized in a specific 'flying bat' conformation within the CDK2 active site, highlighting the importance of a specific three-dimensional arrangement for effective binding. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This approach has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold.

One notable success was the discovery of novel Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.org Potential antagonists were identified via homology model-based high-throughput virtual screening and were subsequently verified experimentally. rsc.org This process led to the identification of a pyrazolo[1,5-a]pyrimidine-based antagonist with an IC50 of 650 nM, which was further optimized to achieve low nanomolar potency. rsc.org

Virtual screening has also been employed to identify pyrazolo[1,5-a]pyrimidine derivatives as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov Newly designed derivatives underwent in silico docking simulations against COX-1 and COX-2 proteins to predict their binding energy and select the most promising candidates for synthesis and in vitro evaluation. nih.gov The design of novel compounds often involves retaining the core pyrazolo[1,5-a]pyrimidine scaffold while modifying substituents to enhance interactions with the target, as guided by molecular modeling. ekb.egmdpi.com This strategy has been applied to develop dual inhibitors targeting both CDK2 and TRKA kinases. mdpi.com

Preclinical Pharmacological Evaluation of 5 Chloropyrazolo 1,5 a Pyrimidin 2 Amine Analogs

In Vitro Pharmacological Characterization

The initial phase of evaluation involves a comprehensive series of in vitro assays to determine the biological activity of the compounds at a cellular and molecular level.

Cell-Based Assays (e.g., antiproliferative activity, cell viability assays)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of pyrazolo[1,5-a]pyrimidine (B1248293) analogs against various human cancer cell lines. Studies have demonstrated that these compounds can effectively reduce cancer cell viability. nih.gov

For instance, a series of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles and related analogs were tested against a panel of cancer cell lines. nih.gov Compound 11i showed promising antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 3.0 µM. nih.gov Similarly, compound 16b was potent against the HeLa cervical cancer cell line (IC₅₀ = 7.8 µM) and the MDA-MB231 breast cancer cell line (IC₅₀ = 5.74 µM). nih.gov Another analog, 11f , displayed moderate activity against the Huh-7 liver cancer cell line with an IC₅₀ of 6.3 µM. nih.gov

Further research on a novel pyrazolo[1,5-a]pyrimidine, RD-I-53 , identified it as a highly active compound against the A2780 ovarian cancer cell line, with an EC₅₀ value of 0.9 µM. byu.edu Subsequent screening revealed selective activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu In another study, compound 5b , a pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivative with a methoxy (B1213986) group, showed notable anti-tumor potency against the HCT-116 colon cancer cell line with an IC₅₀ of 8.64 µM. ekb.eg

Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀/EC₅₀ (µM)Source
11iMCF-7Breast3.0 nih.gov
16bHeLaCervical7.8 nih.gov
16bMDA-MB231Breast5.74 nih.gov
11fHuh-7Liver6.3 nih.gov
RD-I-53A2780Ovarian0.9 byu.edu
5bHCT-116Colon8.64 ekb.eg

Biochemical Assays for Enzyme Inhibition

Biochemical assays are employed to directly measure the inhibitory activity of compounds against specific molecular targets, often protein kinases, which are frequently dysregulated in cancer. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3K), cyclin-dependent kinases (CDKs), and Threonine Tyrosine Kinase (TTK). nih.govnih.govmdpi.com

A library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and evaluated as inhibitors of PI3Kδ. mdpi.com Among these, compound CPL302415 (6) demonstrated high potency with an IC₅₀ value of 18 nM for PI3Kδ. mdpi.com In the pursuit of TTK inhibitors, a scaffold hopping exercise led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent inhibitors. nih.gov The work culminated in the identification of CFI-402257 (24) , a potent inhibitor with a TTK Kᵢ of 0.1 nM and an IC₅₀ of 1.7 nM. nih.gov Other studies have highlighted the dual inhibition of CDK2 and Tropomyosin receptor kinase A (TRKA) by pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Analogs
CompoundTarget EnzymeInhibition MetricValueSource
CPL302415 (6)PI3KδIC₅₀18 nM mdpi.com
CFI-402257 (24)TTKKᵢ0.1 nM nih.gov
CFI-402257 (24)TTKIC₅₀1.7 nM nih.gov
RD-I-53VPS34K𝘥0.4 µM byu.edu
RD-I-53JAK1-JH2 (pseudokinase)K𝘥0.5 µM byu.edu

Selectivity Profiling Across Enzyme Families

Selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects. nih.gov Analogs of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine are profiled against panels of kinases and other enzyme families to determine their specificity.

The highly potent PI3Kδ inhibitor, CPL302415 (6) , showed excellent selectivity over other PI3K isoforms. Its selectivity ratio for PI3Kα/δ was 79, for PI3Kβ/δ was 1415, and for PI3Kγ/δ was 939. mdpi.com This high degree of selectivity is crucial for targeting specific pathways implicated in disease. Similarly, the TTK inhibitor CFI-402257 was found to be highly selective. nih.gov Another compound, RD-I-53 , was screened against a panel of 453 kinases and was found to selectively inhibit VPS34 kinase and the JAK1-JH2 pseudokinase. byu.edu This demonstrates the potential for developing highly specific inhibitors from this chemical scaffold.

Selectivity Profile of CPL302415 (6) Across PI3K Isoforms
Isoform ComparisonSelectivity RatioSource
PI3Kα / PI3Kδ79 mdpi.com
PI3Kβ / PI3Kδ1415 mdpi.com
PI3Kγ / PI3Kδ939 mdpi.com

Cellular Target Engagement Studies

To confirm that the observed biological effects in cell-based assays are due to the inhibition of the intended molecular target, cellular target engagement studies are performed. These assays measure the interaction of the compound with its target protein within a live cell.

For the series of PI3Kδ inhibitors, cellular activity was confirmed, with the most promising compounds preserving CD19 cellular activity, indicating successful engagement of the PI3K pathway in a cellular context. mdpi.com The development of selective Casein Kinase 2 (CK2) inhibitors from the pyrazolo[1,5-a]pyrimidine class has utilized advanced techniques like NanoBRET (Bioluminescence Resonance Energy Transfer) assays to quantify target engagement in living cells. researchgate.net These studies are essential to validate the mechanism of action before advancing to in vivo models.

In Vivo Efficacy Studies in Disease Models (Preclinical)

Following successful in vitro characterization, promising compounds are advanced to preclinical in vivo studies to evaluate their efficacy and therapeutic potential in living organisms.

Animal Models for Anticancer Activity (e.g., xenograft models)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer activity of drug candidates. Several pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant efficacy in these models.

The potent and selective TTK inhibitor, CFI-402257 , was evaluated in an HCT116 colorectal cancer xenograft model. nih.gov Daily oral dosing resulted in a dose-dependent increase in tumor growth inhibition (TGI). At a dose of 6.5 mg/kg, a TGI of 68% was observed after 21 days, with minimal toxicity to the animals. nih.gov In another study, a different pyrazolo[1,5-a]pyrimidine analog demonstrated long-term tumor abatement in a disease-relevant LC-2 tumor model following a 21-day oral dosing regimen, leading to significant tumor regression. nih.gov The sustained efficacy even after treatment cessation suggests the potential for lasting therapeutic benefits. nih.gov

In Vivo Efficacy of CFI-402257 in HCT116 Xenograft Model
Dose (mg/kg)Tumor Growth Inhibition (TGI)Day of MeasurementSource
5.539%21 nih.gov
6.568%21 nih.gov

Models for Antimicrobial Applications

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Analogs of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated promising activity in various preclinical antimicrobial models. These studies typically involve in vitro screening against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

One area of investigation has been the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their subsequent evaluation for antibacterial and antifungal properties. For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net Fungal strains such as Aspergillus flavus and Candida albicans have also been used to assess the antifungal potential of these compounds. nih.gov

In a particular study, several newly synthesized pyrazolo[1,5-a]pyrimidines were screened for their antibacterial and antifungal activities. One compound, in particular, exhibited high potency against all the tested microorganisms. jocpr.com Another study focused on pyrazolo[1,5-a]pyrimidine derivatives that showed good antibacterial activity against various bacteria, with some compounds being more potent than the standard antibiotic tetracycline. Similarly, the antifungal activity of some of these derivatives was found to be superior to amphotericin B against several fungal species.

The structural activity relationship (SAR) studies suggest that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring play a crucial role in their antimicrobial activity. For example, the presence of a 4-chlorophenyl group in some derivatives was found to enhance their activity.

Below is a data table summarizing the antimicrobial activity of representative pyrazolo[1,5-a]pyrimidine analogs from various studies.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 6 S. aureus0.187-0.375 mdpi.com
E. faecalis0.187-0.375 mdpi.com
P. aeruginosa0.187-0.375 mdpi.com
Derivative 7 Various bacteria1-2 mdpi.com
Derivative 9a Gram-positive isolates0.125-0.50 mdpi.com
Gram-negative isolates0.062-0.50 mdpi.com
Derivative 10a Gram-positive isolates0.125-0.50 mdpi.com
Gram-negative isolates0.062-0.50 mdpi.com
Compound 3i B. subtilisNot specified (most active) researchgate.net

Evaluation in Other Relevant Disease Models (e.g., cognitive impairment)

Beyond their antimicrobial properties, analogs of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential in treating other diseases, including neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govbohrium.com A key pathological hallmark of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine. Therefore, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine, is a primary therapeutic strategy.

In a study evaluating a series of pyrazolo[1,5-a]pyrimidine-based compounds, several derivatives were assessed for their in vitro anti-Alzheimer activity. researchgate.netnih.govbohrium.com The evaluation focused on their ability to inhibit acetylcholinesterase. One of the tested compounds demonstrated significant acetylcholinesterase inhibition, with a percentage of 62.80 ± 0.06%. nih.gov This finding suggests that the pyrazolo[1,5-a]pyrimidine scaffold could be a promising starting point for the development of new anti-Alzheimer's agents.

Another study also highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as multi-target candidates for complex diseases, with some derivatives being recommended for further investigation based on their in vitro biological activities. semanticscholar.org The research into these compounds for cognitive disorders is still in the early preclinical stages, but the initial findings are encouraging.

The following table presents data on the evaluation of pyrazolo[1,5-a]pyrimidine analogs in a model relevant to cognitive impairment.

Compound IDBiological TargetActivityReference
Compound 3l Acetylcholinesterase62.80 ± 0.06% inhibition nih.gov

Future Perspectives and Research Directions for 5 Chloropyrazolo 1,5 a Pyrimidin 2 Amine

Optimization Strategies for Enhanced Potency and Selectivity

A primary focus for future research is the strategic optimization of the 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine scaffold to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new analogues. nih.govrsc.org Key strategies will involve modifying substituents at various positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core to improve interactions with biological targets.

Targeted Substitutions: Modifications at the C2, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine ring have been shown to significantly influence pharmacological properties. For instance, in the development of PI3Kδ inhibitors, introducing different amine substituents at the C2 position and various benzimidazole (B57391) groups at the C5 position was critical for enhancing activity and selectivity. nih.gov Future work could explore a wide array of functional groups at these positions, starting from the 5-chloro and 2-amino groups of the parent compound, to fine-tune binding affinity and specificity for desired targets like protein kinases. nih.govrsc.org

Bioisosteric Replacement: Replacing the chlorine atom at the C5 position with other halogens or functional groups could modulate the compound's electronic properties and binding interactions. Similarly, the 2-amine group can be derivatized or replaced to explore new binding modes within a target's active site.

Conformational Constraint: Introducing cyclic structures or macrocyclization can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects. This strategy has been successfully employed to develop highly selective inhibitors for targets like Casein Kinase 2 (CK2). researchgate.net

A systematic exploration of these modifications, guided by SAR insights, will be crucial for developing derivatives with superior therapeutic profiles. rsc.org

Derivative ClassTargetKey Optimization Insight
2-Anilinopyrazolo[1,5-a]pyrimidinesc-Src KinaseIntroduction of specific amino-alkylamino groups at the C7 position and dimethoxyphenylamino groups at the C2 position yielded potent and selective inhibitors. researchgate.net
Indol-4-yl-pyrazolo[1,5-a]pyrimidinesPI3KδThe presence of an indole (B1671886) heterocycle at the C5 position can form an additional hydrogen bond with Asp-787, enhancing selectivity for the PI3Kδ isoform. nih.gov
Pyrazolo[1,5-a]pyrimidinesAryl Hydrocarbon Receptor (AHR)Systematic optimization of substituents led to a derivative with low nanomolar AHR antagonistic potency (IC50 = 31 nM) from an initial hit (IC50 = 650 nM). rsc.org
2-Aminopyrazolo[1,5-a]pyrimidinesJAK2Structure-based optimization led to the discovery of potent and selective inhibitors of the JAK2 kinase. nih.gov

Addressing Challenges in Pyrazolo[1,5-a]pyrimidine Drug Discovery

Despite their promise, the development of pyrazolo[1,5-a]pyrimidine-based drugs faces significant hurdles, including off-target effects and the emergence of drug resistance. nih.govrsc.org Future research must proactively address these challenges to ensure long-term clinical efficacy.

Overcoming Drug Resistance: Acquired resistance is a major limitation for many targeted therapies, including pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. nih.gov This often occurs through mutations in the target protein that reduce drug binding. mdpi.com One promising strategy is the development of next-generation inhibitors that can effectively target both the wild-type and mutated forms of the protein. nih.gov Another approach involves designing compounds that can reverse multidrug resistance (MDR). Recent studies have identified novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against P-glycoprotein (ABCB1)-mediated MDR, restoring the sensitivity of cancer cells to conventional chemotherapeutics like paclitaxel. nih.gov

Minimizing Off-Target Effects: The structural similarity of ATP-binding pockets across different kinases can lead to low target selectivity and off-target effects. researchgate.net A key goal is to design derivatives that exploit subtle differences in these binding sites to achieve higher selectivity. This improves the safety profile and reduces toxicity. nih.govrsc.org Careful selection of side substituents is critical for determining the activity and selectivity of the final compound. researchgate.net

Future work will necessitate a deep understanding of resistance mechanisms and the structural biology of both on- and off-targets to guide the design of more durable and safer therapeutics.

Exploration of Novel Therapeutic Applications

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a rich source for discovering drugs against a wide array of diseases. nih.gov While much focus has been on its role as a protein kinase inhibitor in cancer, future research is set to expand its therapeutic potential into new areas. nih.govdntb.gov.uarsc.org

Immunomodulation and Anti-inflammatory Diseases: Derivatives have been identified as potent inhibitors of PI3Kδ, a key signaling molecule in immune cells, suggesting applications in autoimmune and inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Furthermore, pyrazolo[1,5-a]pyrimidines have been discovered as modulators of Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system, opening avenues for treating inflammatory disorders. nih.gov

Myeloproliferative Disorders: Constitutive activation of the JAK2 signaling pathway is implicated in several myeloproliferative disorders. nih.gov The discovery of 2-aminopyrazolo[1,5-a]pyrimidines as potent and selective JAK2 inhibitors highlights their potential as targeted therapies for conditions such as polycythemia vera and myelofibrosis. nih.gov

Antimicrobial Agents: The pyrazolo[1,5-a]pyrimidine framework is being explored for antimicrobial applications. Novel derivatives have shown promise as inhibitors of the MurA enzyme, which is essential for bacterial cell wall synthesis. acs.org This presents a strategy to combat antibiotic resistance in both Gram-positive and Gram-negative bacteria. acs.org

Neurotrophic Tyrosine Receptor Kinase (Trk) Inhibition: Several approved and clinical-stage Trk inhibitors, used for treating a variety of solid tumors, are based on the pyrazolo[1,5-a]pyrimidine core. mdpi.com Continued exploration of this scaffold is expected to yield next-generation Trk inhibitors that can overcome resistance mutations. mdpi.com

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of novel and structurally complex derivatives of this compound is essential for exploring its full therapeutic potential. Advances in synthetic organic chemistry provide powerful tools to build diverse chemical libraries based on this scaffold. nih.gov

Future efforts will leverage a combination of established and modern synthetic strategies:

Multicomponent Reactions (MCRs): These reactions allow for the construction of highly substituted pyrazolo[1,5-a]pyrimidines in a single step from simple precursors, offering an efficient route to structural diversity. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for introducing a wide range of aryl and heteroaryl groups, as well as different amine functionalities, at various positions of the pyrimidine (B1678525) ring. nih.govrsc.orgresearchgate.net This enables fine-tuning of the molecule's properties.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, increase yields, and reduce environmental impact compared to conventional heating methods, making it a promising approach for both academic and industrial applications. nih.gov

Novel Cyclization Strategies: The development of one-pot cyclization methodologies provides efficient pathways to construct the core pyrazolo[1,5-a]pyrimidine ring system with specific functionalities, such as halo-substituents, which can then serve as handles for further derivatization. nih.gov

These advanced methods will facilitate the creation of targeted libraries of complex analogues, accelerating the discovery of new drug candidates. nih.govresearchgate.net

Synthetic MethodDescriptionAdvantage
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions.Enhanced speed, higher yields, and reduced environmental impact. nih.gov
Palladium-Catalyzed Cross-CouplingForms carbon-carbon or carbon-nitrogen bonds using a palladium catalyst.Enables introduction of diverse functional groups, enhancing structural diversity and biological activity. nih.govrsc.org
One-Pot CyclizationCombines multiple reaction steps into a single procedure to form the heterocyclic core.High efficiency and suitability for large-scale synthesis. nih.gov
Multicomponent ReactionsThree or more reactants combine in a single step to form a product containing parts of all starting materials.Efficient construction of complex and highly substituted derivatives. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrimidine Research

AI-Powered Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds to identify promising hits with a higher probability of success than traditional high-throughput screening. For example, an AI-powered screening approach employing tools like HelixVS and HelixDock successfully identified a novel pyrazolo[1,5-a]pyrimidine derivative that targets the homodimerization of TLR4. nih.gov This demonstrates the power of AI in finding hits for challenging targets like protein-protein interactions. nih.govresearchgate.net

Predictive Modeling: Machine learning models can be trained on existing SAR data to predict the biological activity, selectivity, and pharmacokinetic properties of novel pyrazolo[1,5-a]pyrimidine designs. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new pyrazolo[1,5-a]pyrimidine derivatives with desired properties. These models learn the underlying chemical principles from known active molecules and can propose novel structures that are optimized for a specific biological target.

The integration of AI and ML into the research workflow will create a more efficient and data-driven cycle of design, synthesis, and testing, ultimately accelerating the translation of promising pyrazolo[1,5-a]pyrimidine compounds into clinical candidates. dntb.gov.uanih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.